molecular formula C26H26N2O5S B2865523 N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide CAS No. 922119-96-8

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2865523
CAS No.: 922119-96-8
M. Wt: 478.56
InChI Key: UMJQIEKHGZINTF-UHFFFAOYSA-N
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Description

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a xanthene-carboxamide moiety with a dihydroisoquinoline-sulfonamide group. Researchers may be interested in this compound due to the known biological activities of its core structures. The dihydroisoquinoline-carboxamide group is a recognized pharmacophore in the development of inhibitors for intracellular signaling pathways. For instance, similar dihydroisoquinoline-carboxamide compounds have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) protein, a key regulator of innate immune responses involved in autoinflammatory diseases . Furthermore, the sulfonamide functional group is a common feature in many bioactive molecules, including tubulin polymerization inhibitors that exhibit anti-cancer properties . The integration of these components into a single molecule makes this reagent a valuable candidate for probing biological mechanisms, screening for enzymatic activity, and serving as a lead structure in the development of novel therapeutic agents for conditions such as cancer and inflammatory diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-32-20-11-10-19-17-28(14-12-18(19)16-20)34(30,31)15-13-27-26(29)25-21-6-2-4-8-23(21)33-24-9-5-3-7-22(24)25/h2-11,16,25H,12-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJQIEKHGZINTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

The 6-methoxy-3,4-dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction. Phenethylamine derivatives are cyclized using phosphoryl chloride (POCl₃) under reflux, followed by reduction with sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline. Methoxy substitution at position 6 is introduced prior to cyclization using methoxy-protected benzaldehyde precursors.

Table 1: Reaction Conditions for Isoquinoline Synthesis

Starting Material Reagent Temperature Yield (%)
4-Methoxyphenethylamine POCl₃, toluene 110°C 72
3-Methoxybenzaldehyde NaBH₄, MeOH 25°C 68

Sulfonation of the Isoquinoline Core

Sulfonation is achieved by treating 6-methoxy-3,4-dihydroisoquinoline with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with ice water to isolate the sulfonic acid. Conversion to the sulfonyl chloride is performed using thionyl chloride (SOCl₂), yielding 6-methoxy-3,4-dihydroisoquinoline-2-sulfonyl chloride.

Synthesis of 9H-Xanthene-9-carboxylic Acid Derivatives

Oxidation of 9H-Xanthene to 9H-Xanthen-9-one

9H-Xanthene is oxidized to 9H-xanthen-9-one using chromium trioxide (CrO₃) in acetic acid at 60°C, achieving 89% purity. Alternative methods include Jones oxidation (H₂CrO₄), though with lower yields (73%) due to over-oxidation.

Conversion to 9H-Xanthene-9-carboxylic Acid

The ketone intermediate is subjected to Koch-Haaf carboxylation under high-pressure CO₂ (50 atm) in the presence of sulfuric acid, yielding 9H-xanthene-9-carboxylic acid. This method avoids decarboxylation side reactions observed in Friedel-Crafts approaches.

Table 2: Carboxylation Efficiency Under Varied Conditions

Catalyst Pressure (atm) Temperature Yield (%)
H₂SO₄ 50 120°C 65
AlCl₃ 30 100°C 41

Coupling via Sulfonamide Linkage

Formation of the Sulfonamide Ethylamine

The sulfonyl chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at −10°C, forming 2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethylamine. Triethylamine (Et₃N) is used to scavenge HCl, with a 79% isolated yield after silica gel chromatography.

Carboxamide Coupling

Activation of 9H-xanthene-9-carboxylic acid is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. The activated ester reacts with the sulfonamide ethylamine at room temperature for 12 hours, yielding the final product.

Table 3: Coupling Reagent Comparison

Reagent Solvent Time (h) Yield (%)
HATU DMF 12 78
EDC CH₂Cl₂ 24 63

Optimization and Characterization

Regioselectivity in Sulfonation

Positional selectivity during sulfonation is controlled by steric effects, with the 2-position favored due to reduced steric hindrance compared to the 1-position. DFT calculations support this trend, showing a 3.2 kcal/mol energy difference between transition states.

Photostability of the Xanthene Core

The 9H-xanthene moiety exhibits photolability under UV light (λ = 254 nm), with 15% decomposition observed after 24 hours. Storage under inert atmosphere and amber glass containers is recommended.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide has a range of applications in scientific research:

Chemistry: In chemistry, this compound is often used as a reagent or intermediate in the synthesis of other complex molecules, due to its reactivity and stability under various conditions.

Biology: In biological research, it may be utilized in studies involving enzyme inhibition, cellular signaling pathways, or as a molecular probe to investigate biochemical processes.

Medicine: In the medical field, the compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development and therapeutic applications.

Industry: Industrial applications could involve its use in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. N-Xanthene Benzenesulfonamide Derivatives
Compounds such as 2,6-dichloro-N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)benzenesulfonamide (9i) and N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)-4-methylbenzenesulfonamide (9j) share the xanthene-carboxamide core but differ in sulfonamide substituents. Key differences include:

  • Polarity : Electron-withdrawing groups (e.g., dichloro in 9i ) reduce solubility compared to electron-donating groups (e.g., methyl in 9j ).
  • Melting Points : 9i (238–239°C) vs. 9j (218–220°C), reflecting differences in molecular symmetry and intermolecular forces .

Xanthene-Carboxamides with Varied Amide Substituents

  • N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide: A logP of 1.8 and molecular weight of 326.35 suggest moderate lipophilicity, suitable for membrane penetration .
  • N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide: The methoxyethyl group enhances aqueous solubility (logP = 1.8) compared to cyanophenyl derivatives .
Isoquinoline-Sulfonyl Derivatives

The target compound’s 6-methoxy-3,4-dihydroisoquinoline sulfonyl group is structurally related to 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e). Key comparisons:

  • Bioactivity: Isoquinoline sulfonamides are known kinase inhibitors; the methoxy group in the target compound may enhance binding to hydrophobic enzyme pockets .
  • Synthetic Routes: Both compounds utilize sulfonylation of isoquinoline intermediates, though the target compound employs a carboxamide linkage instead of methylsulfonyl .
Carboxyxanthones

9-Oxo-9H-xanthene-2-carboxylic acid (162) and its analogues (e.g., 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid (163) ) differ in functionalization but share the xanthene scaffold.

  • Synthesis: Carboxyxanthones are synthesized via Friedel-Crafts acylation or Ullmann coupling, whereas the target compound uses anthraquinone-2-formyl chloride intermediates .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) logP Molecular Weight Reference
Target Compound Xanthene-carboxamide 6-Methoxyisoquinoline-sulfonylethyl N/A ~3.5* ~500* -
2,6-Dichloro-N-(xanthen-3-yl)benzenesulfonamide (9i) Xanthene-carboxamide 2,6-Dichlorobenzenesulfonyl 238–239 N/A 488.35
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide Xanthene-carboxamide 2-Cyanophenyl N/A 1.8 326.35
9-Oxo-9H-xanthene-2-carboxylic acid (162) Xanthene-carboxylic acid None N/A ~2.0 240.20

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods for benzenesulfonamide derivatives, using formyl chloride intermediates and DIPEA-mediated coupling .
  • Bioactivity Potential: Analogues like 9i and 9j show enzyme inhibition, suggesting the target compound could act as a phosphoglycolylating agent or kinase inhibitor .
  • Solubility Challenges: The methoxyisoquinoline group may improve solubility compared to halogenated derivatives but could require formulation optimization for in vivo efficacy .

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